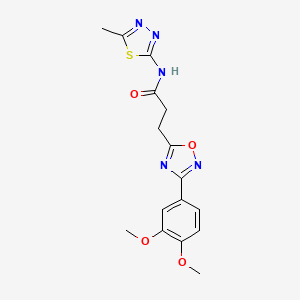![molecular formula C24H24N2O5 B7709488 3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)
3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide, also known as DNP-hydrazone, is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of 4-nitrobenzaldehyde and has been synthesized using various methods.
作用机制
The mechanism of action of 3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazidee involves the formation of a complex with metal ions, resulting in a change in the electronic structure of the molecule. This change in structure leads to a change in fluorescence intensity, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazidee has been shown to have low toxicity and does not have any known biochemical or physiological effects. However, its use as a fluorescent probe for metal ions has significant implications for understanding the role of metal ions in biological processes and diseases.
实验室实验的优点和局限性
One of the main advantages of 3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazidee is its high selectivity for metal ions, which allows for the detection of specific metal ions in complex mixtures. It is also relatively easy to synthesize and purify, making it a cost-effective probe for research purposes. However, its use is limited to in vitro experiments, and its fluorescence properties may be affected by factors such as pH and temperature.
未来方向
There are several future directions for the use of 3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazidee in scientific research. One area of interest is the development of new fluorescent probes based on 3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazidee for the detection of other metal ions or biomolecules. Another direction is the use of 3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazidee in imaging applications, such as in vivo imaging of metal ions in biological systems. Additionally, the development of new synthesis methods and modifications to the structure of 3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazidee may lead to improved properties and applications.
Conclusion
In conclusion, 3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazidee is a useful fluorescent probe for detecting metal ions in scientific research. Its high selectivity and ease of synthesis make it a valuable tool for understanding the role of metal ions in biological processes. Further research is needed to explore its potential in new applications and to improve its properties for use in different experimental settings.
合成方法
3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazidee can be synthesized using different methods, including the reaction of 4-nitrobenzaldehyde with 3,4-dimethoxybenzohydrazide in the presence of a base such as sodium acetate or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. Other methods involve the use of different solvents and reagents, such as acetic acid and acetic anhydride.
科学研究应用
3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazidee has been extensively used in scientific research as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. It has been shown to selectively bind to these metal ions, resulting in a change in fluorescence intensity. This property has been utilized in various applications, including the detection of metal ions in biological samples, environmental monitoring, and industrial processes.
属性
IUPAC Name |
3,4-dimethoxy-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-28-20-12-10-19(14-23(20)30-3)24(27)26-25-15-18-9-11-21(22(13-18)29-2)31-16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPNFAAOSNGUFF-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)


![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)


